2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid

MOF synthesis Crystal engineering Coordination chemistry

Essential precursor for MOFs requiring non-trivial topologies (pcu networks). Its flexible -O-CH2- spacer introduces conformational freedom unavailable in rigid NDC analogs, enabling systematic crystal engineering. Directs self-assembly of 1D-3D coordination polymers; solid-state fluorescence applications. Replacements with 1,4- or 2,6-NDC will not yield equivalent architectures.

Molecular Formula C14H12O6
Molecular Weight 276.24 g/mol
CAS No. 92423-99-9
Cat. No. B1401511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid
CAS92423-99-9
Molecular FormulaC14H12O6
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2OCC(=O)O)C(=C1)OCC(=O)O
InChIInChI=1S/C14H12O6/c15-13(16)7-19-11-5-1-3-9-10(11)4-2-6-12(9)20-8-14(17)18/h1-6H,7-8H2,(H,15,16)(H,17,18)
InChIKeyHAMZDAPGNZNQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic Acid (CAS 92423-99-9) | A Flexible Linker for Advanced MOF Synthesis


2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid (CAS 92423-99-9), commonly abbreviated as H2ndd, is a bifunctional organic compound featuring a naphthalene core with two acetic acid moieties linked via ether bridges at the 1,5-positions [1]. It is a semi-rigid dicarboxylate ligand [2] recognized for its ability to introduce conformational flexibility into coordination polymers and Metal-Organic Frameworks (MOFs) [3].

The Critical Design Flaw: Why Generic Substitution for 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic Acid Fails in Advanced MOF Engineering


Generic substitution with other naphthalene-based ligands like 1,4- or 2,6-naphthalenedicarboxylic acid (NDC) is not feasible due to the unique structure of H2ndd. These common alternatives are rigid linkers, while H2ndd possesses flexible –O–CH2– spacers between the naphthalene core and carboxylate groups [1]. This architectural difference is fundamental; it alters the ligand's coordination geometry, torsion freedom, and bridging distance, which in turn dictates the final topology, dimensionality, and dynamic properties of the resulting MOF [2]. Selecting a rigid analog will inevitably lead to a different, and likely undesired, crystalline architecture [3].

2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic Acid: Quantified Performance Advantages and Differentiators


Structural Conformational Freedom vs. Rigid 1,4-NDC and 2,6-NDC Analogs

Unlike the conformationally restricted 1,4-naphthalenedicarboxylic acid (1,4-H2NDC) and 2,6-naphthalenedicarboxylic acid (2,6-H2NDC), H2ndd incorporates a flexible –O–CH2– spacer between the naphthalene ring and each carboxylate group [1]. This design introduces six rotatable bonds, a stark contrast to the zero rotatable bonds found in rigid naphthalene dicarboxylate isomers, providing the ligand with significant conformational freedom [2].

MOF synthesis Crystal engineering Coordination chemistry

Directed Topological Diversity: Enabling Unique 1D, 2D, and 3D Architectures

The flexibility of H2ndd is critical for achieving specific structural outcomes. In a direct comparative study, its use with different metal ions and auxiliary ligands under the same hydrothermal conditions yielded a range of distinct topologies: a 1D chain (compound 1), a 2D square network with 4⁴·6² topology (compound 2), and a (4,5)-connected 3D network with the point symbol (4²·6⁵·8³)₂·(6⁶) (compound 3) [1]. This level of topological control is a direct consequence of the ligand's semi-rigid, adaptable nature.

MOF topology Crystal engineering Coordination polymers

Facilitating Advanced Network Architectures: 2-Fold Interpenetrated pcu Topology

The ligand's unique flexibility enables the formation of highly complex and sought-after network structures. In a study using H2ndd with Zn²⁺ and the auxiliary ligand 1,3-dpp, a novel 2-fold interpenetrated 3D MOF was synthesized. The network exhibited a pcu topology with a point symbol of (4¹²·6³) [1]. Interpenetration is a key design strategy for tuning pore size and enhancing framework stability, and its formation is directly linked to the adaptable nature of the H2ndd linker.

MOF synthesis Interpenetrated networks Crystal engineering

High-Impact Research and Industrial Application Scenarios for 2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic Acid


Design and Synthesis of Topologically Complex MOFs for Gas Storage and Separation

This compound is an essential precursor for researchers aiming to synthesize MOFs with non-trivial topologies, including 2D grids and 3D interpenetrated networks (e.g., pcu topology), as demonstrated by direct experimental evidence [1]. The flexible –O–CH2– spacer is a critical design element for achieving these complex and highly porous architectures [2].

Fundamental Studies in Crystal Engineering and Supramolecular Chemistry

Its ability to adopt different conformations in response to varying metal ions and auxiliary ligands makes it an invaluable tool for systematic studies in crystal engineering. The ligand's behavior has been shown to direct the self-assembly of diverse coordination polymers ranging from 1D chains to 3D frameworks [3].

Development of Functional Luminescent Materials

The extended π-conjugated naphthalene core, combined with the tunable coordination environment, allows for the creation of MOFs with desirable fluorescence properties in the solid state at room temperature [3][4]. This is particularly relevant for developing new materials for sensing, light-emitting devices, and optical applications.

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